molecular formula C9H12BrNO2 B13300319 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol

Cat. No.: B13300319
M. Wt: 246.10 g/mol
InChI Key: LTYHWTBTOZONTN-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol is a chemical compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenoxyethanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-bromo-5-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyethanol structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a consistent yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethanol derivatives .

Scientific Research Applications

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar in structure but lacks the methyl group.

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar but contains an amine group instead of an alcohol group.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Contains a pyridine ring instead of a phenol ring.

Uniqueness

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Biological Activity

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a phenoxy group linked to an ethan-1-ol moiety, with an amino group and a bromine atom on the aromatic ring. This configuration suggests potential for diverse biological interactions.

Antimicrobial Activity

Compounds with similar structures to this compound have demonstrated antimicrobial properties against various bacteria and fungi. The presence of the amino and hydroxyl functional groups enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Microorganism Activity Observed Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective antifungal action

Anti-inflammatory Activity

Research indicates that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The mechanism may involve the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses.

Cytokine Effect Reference
TNF-alphaDecreased secretion
IL-6Reduced expression

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects against liver carcinoma cells (HEPG2), the compound exhibited dose-dependent activity. The IC50 values were determined using the MTT assay, revealing significant cytotoxicity compared to control drugs.

Compound IC50 (µM) Mechanism
This compound1.25Induction of apoptosis
Doxorubicin0.73Reference drug

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Membrane Disruption : The phenolic structure may disrupt microbial membranes.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-kB pathway interference.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-(4-amino-2-bromo-5-methylphenoxy)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-6-4-9(13-3-2-12)7(10)5-8(6)11/h4-5,12H,2-3,11H2,1H3

InChI Key

LTYHWTBTOZONTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OCCO

Origin of Product

United States

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